Cas no 2411183-47-4 (2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone)
![2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone structure](https://it.kuujia.com/scimg/cas/2411183-47-4x500.png)
2411183-47-4 structure
Nome del prodotto:2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone
2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2411183-47-4
- EN300-7560227
- 1-[(3Ar,6aR)-3a-phenyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one
- Z2903923616
- rac-1-[(3aR,6aR)-3a-phenyl-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one
- 2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone
-
- Inchi: 1S/C15H18ClNO2/c1-11(16)14(18)17-7-13-8-19-10-15(13,9-17)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11?,13-,15+/m1/s1
- Chiave InChI: LNYMVQIRVXBVHA-ICSQTIAXSA-N
- Sorrisi: C(N1C[C@@]2(C3=CC=CC=C3)COC[C@@]2([H])C1)(=O)C(Cl)C
Proprietà calcolate
- Massa esatta: 279.1026065g/mol
- Massa monoisotopica: 279.1026065g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 356
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Densità: 1.251±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 430.7±45.0 °C(Predicted)
- pka: -0.97±0.40(Predicted)
2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560227-0.05g |
rac-1-[(3aR,6aR)-3a-phenyl-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one |
2411183-47-4 | 95.0% | 0.05g |
$212.0 | 2025-03-22 |
2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone Letteratura correlata
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
2411183-47-4 (2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone) Prodotti correlati
- 1521217-40-2(2-azido-5-bromo-3-methylpyridine)
- 946317-98-2(N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 1206681-16-4(5-Ethynylpyridin-3-ylboronic Acid)
- 2172032-96-9(2-{1-1-benzyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-4-yl-N-ethylformamido}acetic acid)
- 13187-06-9(Pimethixene maleate)
- 2680533-07-5(4-amino-N,N-diethyl-4'-methoxy-1,1'-biphenyl-2-sulfonamide)
- 1443354-09-3(2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxolane)
- 851984-50-4((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine)
- 2375269-25-1(Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate)
- 1228168-13-5((2-Benzyl-1,2,3,4-tetrahydrobenzob1,6naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
